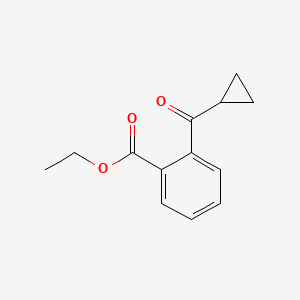

2-Carboethoxyphenyl cyclopropyl ketone

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(cyclopropanecarbonyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-2-16-13(15)11-6-4-3-5-10(11)12(14)9-7-8-9/h3-6,9H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKHDRDYCXFGBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642489 | |

| Record name | Ethyl 2-(cyclopropanecarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-89-4 | |

| Record name | Ethyl 2-(cyclopropylcarbonyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(cyclopropanecarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Carboethoxyphenyl Cyclopropyl Ketone and Analogues

Direct Synthesis Approaches to Cyclopropyl (B3062369) Ketones

Direct approaches to cyclopropyl ketones often involve the formation of the three-membered ring on a precursor that already contains the ketone functionality or its immediate precursor. These methods are valued for their efficiency and atom economy.

Corey-Chaykovsky Cyclopropanation of Unsaturated Ketones, such as 2-Hydroxychalcones, for Acyl-Cyclopropyl Systems

The Johnson-Corey-Chaykovsky reaction is a classical and widely utilized method for the synthesis of cyclopropanes, epoxides, and aziridines. researchgate.net This reaction involves the addition of a sulfur ylide to an enone, ketone, aldehyde, or imine. researchgate.net In the context of synthesizing acyl-cyclopropyl systems, the reaction of α,β-unsaturated ketones with a sulfoxonium ylide, such as dimethylsulfoxonium methylide (Corey's ylide), is particularly effective. organic-chemistry.org

A notable application of this methodology is the cyclopropanation of 2-hydroxychalcones to furnish 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes. youtube.comnih.govresearchgate.net This method provides a straightforward route to donor-acceptor cyclopropanes, which are valuable synthetic intermediates. youtube.comnih.gov The reaction typically proceeds with the retention of stereochemistry from the parent enone. youtube.com

The general mechanism for the cyclopropanation of an enone involves a Michael-initiated ring closure (MIRC). organic-chemistry.org The sulfur ylide undergoes a conjugate 1,4-addition to the α,β-unsaturated ketone, forming an enolate intermediate. This is followed by an intramolecular nucleophilic substitution where the enolate displaces the dimethyl sulfoxide (B87167) leaving group to form the cyclopropane (B1198618) ring. organic-chemistry.orgnih.gov The use of stabilized sulfoxonium ylides favors the 1,4-addition required for cyclopropanation, whereas less stable sulfonium (B1226848) ylides tend to undergo 1,2-addition to the carbonyl group, leading to epoxides. organic-chemistry.org

| Substrate | Ylide | Product | Key Features |

| 2-Hydroxychalcone | Dimethylsulfoxonium methylide | 1-Acyl-2-(ortho-hydroxyaryl)cyclopropane | Synthesis of donor-acceptor cyclopropanes. youtube.comnih.gov |

| General α,β-Unsaturated Ketone | Dimethylsulfoxonium methylide | Cyclopropyl ketone | Proceeds via a Michael-initiated ring closure (MIRC) mechanism. organic-chemistry.org |

Oxidative Umpolung Strategies for α-Cyclopropanation of Carbonyl Derivatives via Hypervalent Iodine Reagents

A modern approach to the α-cyclopropanation of ketones involves the concept of oxidative umpolung. researchgate.netnih.govenamine.netorganic-chemistry.orgorganic-chemistry.orgresearchgate.net This strategy inverts the normal reactivity of an enolate as a nucleophile, transforming the α-carbon of a carbonyl compound into an electrophilic center. This is achieved through the use of hypervalent iodine(III) reagents. researchgate.netnih.govenamine.netorganic-chemistry.orgorganic-chemistry.orgresearchgate.net

The reaction is believed to proceed through the formation of a highly electrophilic enolonium species. researchgate.net When a ketone derivative, such as a silyl (B83357) enol ether, is treated with a hypervalent iodine(III) reagent in the presence of a tethered alkene, an intramolecular cyclopropanation occurs. researchgate.netnih.gov Mechanistic studies suggest that this transformation may involve the intermediacy of non-classical carbocations. researchgate.netnih.govenamine.netorganic-chemistry.orgorganic-chemistry.org This metal-free construction of cyclopropanes represents a valuable synthetic tool. nih.gov

The scope of this reaction includes a range of ketone derivatives, and the intramolecular nature of the cyclopropanation allows for the construction of bicyclic systems. researchgate.net

| Starting Material | Reagent | Product | Mechanistic Feature |

| Silyl enol ether with tethered alkene | Hypervalent Iodine(III) Reagent | α-Cyclopropyl ketone | Oxidative umpolung via an enolonium intermediate. researchgate.netdntb.gov.ua |

| Ketone derivative with tethered alkene | Activated Iodosobenzene | α-Cyclopropyl ketone | Possible involvement of non-classical carbocations. researchgate.netnih.gov |

Pd(II/IV)-Catalyzed Oxidative Reactions for Stereospecific Cyclopropyl Ketone Formation from Enynes

Palladium catalysis offers a powerful and stereospecific method for the conversion of enynes into cyclopropyl ketones. mdpi.comresearchgate.netresearchgate.net This transformation operates through a Pd(II/IV) catalytic cycle, which distinguishes it from more common Pd(0)/Pd(II) catalyzed processes. mdpi.comresearchgate.netrsc.org

The reaction is initiated by the acetoxypalladation of the alkyne moiety of the enyne, followed by cyclization to generate a Pd(II) intermediate. researchgate.net In the presence of a strong oxidant, such as PhI(OAc)₂, this intermediate is oxidized to a Pd(IV) species. researchgate.net The key cyclopropane-forming step is the nucleophilic attack of the tethered olefin onto the Pd(IV)-carbon bond. mdpi.comresearchgate.netresearchgate.netrsc.org

A significant feature of this methodology is its stereospecificity. The reaction proceeds with a net inversion of the olefin geometry. For instance, a (Z)-enyne will yield a trans-cyclopropane. mdpi.comresearchgate.net This stereochemical outcome is a direct consequence of the proposed mechanism involving intramolecular nucleophilic attack on the Pd(IV) center. mdpi.comresearchgate.netrsc.org The reaction is applicable to the synthesis of various bicyclo[3.1.0] and [4.1.0] ring systems. researchgate.net

| Substrate | Catalyst/Oxidant | Product | Key Stereochemical Outcome |

| 1,6-Enyne | Pd(OAc)₂ / PhI(OAc)₂ | Bicyclic cyclopropyl ketone | Net inversion of olefin geometry. mdpi.comresearchgate.net |

| (Z)-Enyne | Pd(II) catalyst / Strong oxidant | trans-Cyclopropyl ketone | Stereospecific formation. researchgate.net |

Functionalization and Derivatization Routes Leading to Cyclopropyl Ketones

In addition to direct synthesis, cyclopropyl ketones can be accessed through the functionalization of pre-existing cyclopropane rings or through tandem reactions that build the ring and introduce the ketone functionality concurrently.

Synthesis of Cyclopropyl Silyl Ketones through 1-Silylcyclopropyl Anion Intermediates

Cyclopropyl silyl ketones are valuable synthetic intermediates. A method for their synthesis involves the generation of a 1-silylcyclopropyl anion from a corresponding silylcyclopropyl bromide. This is typically achieved by treatment with a strong base such as n-butyllithium.

The resulting carbanion intermediate can then react with an appropriate electrophile to introduce the carbonyl group. One such approach utilizes dichloromethyl methyl ether (DCME). The reaction proceeds through the formation of a cyclopropylidene derivative, which can then be hydrolyzed or trapped with other electrophiles to yield the desired cyclopropyl silyl ketone. This one-pot procedure offers an efficient route to these functionalized cyclopropanes.

| Precursor | Reagents | Intermediate | Final Product |

| Silylcyclopropyl bromide | 1. n-Butyllithium 2. Dichloromethyl methyl ether (DCME) | 1-Silylcyclopropyl anion, then Cyclopropylidene derivative | Cyclopropyl silyl ketone |

Tandem Reactions Involving Vinyl Selenium Salts for 1-(1-(Amino)cyclopropyl)ketone Synthesis

The synthesis of 1-(1-amino)cyclopropyl ketones can be achieved through tandem reactions involving vinyl selenium compounds. While the term "vinyl selenium salt" can be used, the reactive species are often vinyl selenones, which are readily prepared by the oxidation of the corresponding vinyl selenides. Vinyl selenones are excellent Michael acceptors, and the phenylselenonyl group is a good leaving group, facilitating subsequent cyclization reactions.

A plausible synthetic route involves a tandem Michael addition-cyclization sequence. In this process, an enamine, formed from a ketone and a secondary amine, acts as the nucleophile. The enamine undergoes a Michael addition to the vinyl selenone. The resulting intermediate then undergoes an intramolecular nucleophilic attack, with the nitrogen atom displacing the phenylselenonyl group to form the three-membered aminocyclopropane ring. Subsequent hydrolysis of the remaining enamine or iminium ion moiety would yield the target 1-(1-amino)cyclopropyl ketone. This type of Michael-Initiated Ring Closure (MIRC) reaction is a powerful strategy for the construction of substituted cyclopropanes.

| Nucleophile | Electrophile | Key Steps | Product |

| Enamine (from a ketone) | Vinyl Selenone | 1. Michael Addition 2. Intramolecular Cyclization (aza-MIRC) 3. Hydrolysis | 1-(1-Amino)cyclopropyl ketone |

Continuous-Flow Methodologies for Arylthiocyclopropyl Carbonyl Compounds

The synthesis of arylthiocyclopropyl carbonyl compounds, which are valuable intermediates for more complex molecules, has been significantly advanced through the development of continuous-flow systems. mdpi.comresearchgate.net A straightforward and scalable continuous-flow synthesis has been developed for cyclopropyl carbaldehydes and ketones, starting from 2-hydroxycyclobutanones and various aryl thiols. mdpi.comnih.gov This method utilizes a reusable solid acid catalyst, Amberlyst-35, packed into steel columns, which facilitates a multigram-scale synthesis under mild conditions. mdpi.com

The process involves an acid-catalyzed ring contraction of 2-hydroxycyclobutanones in the presence of thiols. researchgate.net The use of a packed-bed reactor with ground Amberlyst-35 resin allows for good to excellent chemical yields. mdpi.com Researchers have characterized the physical and chemical properties of the packed bed system to ensure its robustness and efficiency. nih.gov This continuous-flow technique not only allows for the production of high quantities of the desired products with satisfactory purity but also demonstrates good catalytic performance over time and allows for the reuse of the catalyst. mdpi.comresearchgate.net The versatility of the resulting arylthiocyclopropyl carbonyl compounds is highlighted by their successful use in a series of selective oxidation reactions to produce sulfoxide and sulfone derivatives. mdpi.comnih.gov

The table below summarizes the substrate scope for the continuous-flow synthesis of various arylthiocyclopropyl carbonyl compounds, demonstrating the versatility of the methodology with different thiols.

| Entry | Thiol Derivative | Product | Yield (%) |

|---|---|---|---|

| 1 | Thiophenol | 2-(phenylthio)cyclopropane-1-carbaldehyde | 95 |

| 2 | 4-methylbenzenethiol | 2-(p-tolylthio)cyclopropane-1-carbaldehyde | 98 |

| 3 | 4-methoxybenzenethiol | 2-((4-methoxyphenyl)thio)cyclopropane-1-carbaldehyde | 96 |

| 4 | 4-chlorobenzenethiol | 2-((4-chlorophenyl)thio)cyclopropane-1-carbaldehyde | 90 |

| 5 | 2-methylbenzenethiol | 2-(o-tolylthio)cyclopropane-1-carbaldehyde | 85 |

| 6 | naphthalene-2-thiol | 2-(naphthalen-2-ylthio)cyclopropane-1-carbaldehyde | 88 |

Table 1: Substrate scope for the continuous-flow synthesis of arylthiocyclopropyl carbonyl compounds using Amberlyst-35 as a catalyst. Yields were calculated after purification. researchgate.net

Green Chemistry and Sustainable Synthetic Pathways

Green chemistry principles are increasingly being integrated into the synthesis of complex organic molecules, including cyclopropyl ketones. The focus is on developing methods that are more environmentally benign, safer, and more efficient in terms of atom and energy usage.

Mechanochemical Approaches in Cyclopropyl Ketone Synthesis

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), offers a powerful, often solvent-free, alternative to traditional solution-phase synthesis. A notable mechanochemical protocol has been developed for the synthesis of 1,2-disubstituted benzimidazoles starting from donor-acceptor cyclopropyl ketones and 1,2-diaminoarenes. acs.org

This approach is performed under metal-free and solventless conditions and does not require an inert atmosphere. acs.org The reaction is promoted by a stoichiometric amount of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which activates the cyclopropyl ketone towards a cascade reaction. acs.org This cascade involves the ring-opening of the cyclopropane, followed by cyclization and a retro-Mannich reaction to yield the benzimidazole (B57391) products in high yields. acs.orgacs.org A significant advantage of this mechanochemical method is its rapid reactivity, with reactions completing in 1.5 hours compared to 24 hours for the equivalent solution-phase reaction. acs.org This method provides a direct and efficient route to a diverse range of 1,2-disubstituted benzimidazoles from readily available cyclopropyl ketones. acs.org

| Entry | Cyclopropyl Ketone Substituent (Ar¹) | 1,2-Diaminoarene Substituent (Ar²) | Product Yield (%) |

|---|---|---|---|

| 1 | Phenyl | Benzene | 95 |

| 2 | 4-Methylphenyl | Benzene | 92 |

| 3 | 4-Methoxyphenyl | Benzene | 96 |

| 4 | 4-Chlorophenyl | Benzene | 90 |

| 5 | Phenyl | 4-Methylbenzene | 94 |

| 6 | Phenyl | 4-Chlorobenzene | 88 |

Table 2: Synthesis of various 1,2-disubstituted benzimidazoles via a mechanochemical cascade reaction of donor-acceptor cyclopropyl ketones. acs.org

Atom-Economical Routes for Cyclopropyl Methyl Ketone Analogs

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.gov Syntheses that maximize atom economy, such as pericyclic reactions, are highly desirable as they minimize waste. nih.gov

The synthesis of cyclopropyl methyl ketone, an important industrial intermediate, can be achieved through various routes. patsnap.comgoogle.com One highly atom-economical approach involves the catalytic cracking of α-acetyl-γ-butyrolactone. patsnap.com In one patented method, α-acetyl-γ-butyrolactone is added to an ionic liquid in a microwave reactor. The microwaves promote a catalytic cracking reaction, and the cyclopropyl methyl ketone product is continuously removed by distillation. patsnap.com This method is reported to achieve a product content higher than 99% and a total reaction yield exceeding 98%, with minimal formation of impurities. patsnap.com The primary byproduct in this ideal transformation is carbon dioxide, which results in a high degree of atom economy as most atoms from the starting material are incorporated into the product.

Another established method involves the intramolecular cyclization of 5-chloro-2-pentanone (B45304) using a strong base like sodium hydroxide (B78521). This reaction proceeds via an intramolecular nucleophilic substitution, where the enolate of the ketone attacks the carbon bearing the chlorine atom, displacing the chloride to form the cyclopropane ring. orgsyn.org

Reaction Scheme: C₅H₇ClO (5-chloro-2-pentanone) + NaOH → C₅H₈O (cyclopropyl methyl ketone) + NaCl + H₂O

The atom economy for this reaction can be calculated as follows:

Molecular Weight of Cyclopropyl Methyl Ketone (C₅H₈O) = 84.12 g/mol

Molecular Weight of 5-chloro-2-pentanone (C₅H₇ClO) = 120.57 g/mol

Molecular Weight of Sodium Hydroxide (NaOH) = 40.00 g/mol

Atom Economy = [Mass of desired product / Total mass of reactants] x 100

Atom Economy = [84.12 / (120.57 + 40.00)] x 100 ≈ 52.4%

While effective, this demonstrates that even common synthetic routes can be less than ideal from an atom economy perspective, highlighting the value of developing more efficient catalytic pathways like the cracking of α-acetyl-γ-butyrolactone.

| Reactant | Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 5-chloro-2-pentanone | C₅H₇ClO | 120.57 | Starting Material |

| Sodium Hydroxide | NaOH | 40.00 | Reagent |

| Product | Formula | Molecular Weight (g/mol) | Role |

| Cyclopropyl methyl ketone | C₅H₈O | 84.12 | Desired Product |

| Sodium Chloride | NaCl | 58.44 | Byproduct |

| Water | H₂O | 18.02 | Byproduct |

| Atom Economy Calculation: (84.12 / 160.57) * 100 = 52.4% |

Table 3: Atom Economy Analysis for the Synthesis of Cyclopropyl Methyl Ketone from 5-chloro-2-pentanone.

Chemical Reactivity and Mechanistic Investigations of 2 Carboethoxyphenyl Cyclopropyl Ketone

Ring-Opening Transformations of the Cyclopropane (B1198618) Moiety

The inherent ring strain of the cyclopropane group in 2-carboethoxyphenyl cyclopropyl (B3062369) ketone serves as a potent driving force for ring-opening reactions. The presence of the electron-withdrawing ketone functionality activates the ring, making it susceptible to attack by various reagents. This section explores the diverse ring-opening transformations that this molecule undergoes.

Nucleophilic Ring-Opening Reactions

Nucleophilic attack is a primary pathway for the cleavage of the cyclopropane ring in this system. The regioselectivity and stereoselectivity of these reactions are often controlled by the nature of the nucleophile, the catalyst employed, and the reaction conditions. These transformations provide access to a wide array of functionalized acyclic compounds.

Asymmetric Ring-Opening with β-Naphthols Catalyzed by Chiral Metal Complexes

The catalytic asymmetric ring-opening of cyclopropyl ketones with β-naphthols represents an efficient method for synthesizing chiral β-naphthol derivatives. figshare.comresearchgate.net Research has demonstrated that a chiral complex formed in situ from scandium(III) triflate (Sc(OTf)₃) and a chiral N,N'-dioxide ligand can effectively catalyze this transformation. figshare.comorganic-chemistry.org

In a typical reaction, an aromatic or vinyl-substituted cyclopropyl ketone reacts with a β-naphthol in the presence of the chiral scandium(III) complex, affording the desired ring-opened products in high yields and with significant enantioselectivity. figshare.comorganic-chemistry.org The optimal conditions for this reaction have been identified as using 10 mol% of the N,N'-dioxide L-PiPr₃–Sc(III) complex with LiCl as an additive in ethyl acetate (B1210297) at 60°C. researchgate.net Under these conditions, a variety of β-naphthol derivatives have been obtained with yields up to 99% and enantiomeric excesses (ee) up to 97%. researchgate.net

Below is a table summarizing the results for the asymmetric ring-opening of various cyclopropyl ketones with 2-naphthol, illustrating the scope and efficiency of this catalytic system.

| Entry | R¹ Substituent | Yield (%) | ee (%) |

| 1 | Phenyl | 98 | 97 |

| 2 | 4-Methylphenyl | 99 | 96 |

| 3 | 4-Methoxyphenyl | 99 | 95 |

| 4 | 4-Fluorophenyl | 95 | 96 |

| 5 | 4-Chlorophenyl | 97 | 96 |

| 6 | 4-Bromophenyl | 96 | 95 |

| 7 | 2-Naphthyl | 95 | 94 |

| 8 | (E)-Styryl | 85 | 93 |

Homoconjugate Addition Reactions with Various Nucleophiles

Homoconjugate addition, or 1,5-addition, is a characteristic reaction of donor-acceptor cyclopropanes, where a nucleophile attacks the distal carbon of the cyclopropane ring, leading to a ring-opened product. This reaction is the vinylogous counterpart to the more common 1,4-Michael addition. wikipedia.org For aryl cyclopropyl ketones, this transformation can be facilitated by Brønsted or Lewis acids, which activate the ketone and promote the ring-opening to generate a stabilized carbocation intermediate. acs.orgrsc.org

A variety of nucleophiles can participate in this reaction. A notable example is the Brønsted acid-catalyzed homoconjugate addition of organotrifluoroborates to arylated cyclopropyl ketones. acs.org This method allows for the synthesis of γ,γ-disubstituted ketones using alkenyl, alkynyl, heteroaryl, and aryl trifluoroborates as nucleophiles. researchgate.netacs.org The proposed mechanism involves the initial protonation of the ketone, followed by ring-opening to form an intermediary carbocation, which is then trapped by the nucleophile. acs.org

The scope of nucleophiles extends beyond organotrifluoroborates to include other carbon and heteroatom nucleophiles, such as enolates, amines, and thiols, which are common in conjugate addition reactions. masterorganicchemistry.com

Stereoinvertive Nucleophilic Substitution at Quaternary Carbon Stereocenters

A significant advancement in the study of cyclopropyl ketone reactivity is the development of highly regio- and diastereoselective nucleophilic substitutions that occur at the quaternary carbon stereocenter. acs.org This transformation provides a novel method for creating acyclic tertiary alkyl bromides, chlorides, and azides with excellent diastereopurity. wikipedia.orgacs.orgrsc.orgnih.gov The reaction is notable for proceeding with a complete inversion of configuration at the quaternary center. acs.orgnih.gov

Formation of Tertiary Alkyl Bromides, Chlorides, and Azides

The stereoinvertive substitution has been successfully achieved using various nucleophilic sources. acs.org Trimethylsilyl (B98337) bromide (TMSBr) is used for bromination, a combination of dichlorodimethylsilane (B41323) (Me₂SiCl₂) or chlorodimethylphenylsilane (B1200534) (DMPSCl) with a Lewis acid like zinc chloride (ZnCl₂) is used for chlorination, and trimethylsilyl azide (B81097) (TMSN₃) is used for azidation. acs.orgnih.gov

The reaction demonstrates broad applicability, converting a range of polysubstituted cyclopropyl ketones into the corresponding tertiary halides and azides in moderate to good yields and with complete diastereoselectivity. acs.orgnih.gov

Table of Stereoinvertive Nucleophilic Substitution Products

| Entry | Substrate (R¹, R²) | Nucleophile | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Ph, Et | TMSBr | Tertiary Bromide | 85 |

| 2 | Ph, Et | DMPSCl/ZnCl₂ | Tertiary Chloride | 75 |

| 3 | Ph, Et | TMSN₃/ZnCl₂ | Tertiary Azide | 82 |

| 4 | 4-MeOPh, Et | TMSBr | Tertiary Bromide | 88 |

| 5 | 4-MeOPh, Et | DMPSCl/ZnCl₂ | Tertiary Chloride | 78 |

Postulated Bicyclobutonium Intermediates in Stereoinvertive Processes

The complete inversion of stereochemistry observed during the nucleophilic substitution at the highly sterically hindered quaternary carbon center suggests a mechanism that deviates from a simple Sₙ1 or Sₙ2 pathway. wikipedia.orgacs.org The prevailing mechanistic hypothesis involves the formation of a bicyclobutonium ion intermediate. acs.orgrsc.orgnih.gov

Upon activation by a Lewis acid, the cyclopropyl ketone is thought to undergo ring-opening. However, instead of forming a classical planar carbocation, the neighboring C-C bond of the cyclopropane ring participates, leading to a non-classical, bridged bicyclobutonium cation. acs.org This intermediate shields one face of the molecule, forcing the incoming nucleophile to attack from the opposite face. This backside attack on the bridged structure accounts for the observed high regioselectivity at the most substituted carbon and the complete inversion of configuration at the quaternary stereocenter. acs.orgnih.gov

Radical-Mediated Ring-Opening Processes

The chemical reactivity of aryl cyclopropyl ketones, including 2-carboethoxyphenyl cyclopropyl ketone, is significantly influenced by the inherent strain of the three-membered ring. scispace.com This strain provides a thermodynamic driving force for ring-opening reactions, which can be initiated through radical-mediated pathways. scispace.com These processes typically begin with the formation of a key intermediate, the cyclopropyl ketyl radical.

The formation of a cyclopropyl ketyl radical (or radical anion) is initiated by a single-electron transfer (SET) to the carbonyl group of the aryl cyclopropyl ketone. nih.govrsc.org This reduction can be accomplished using various methods, including visible light photocatalysis. scispace.comnih.gov In this process, a photocatalyst, upon irradiation with visible light, promotes the one-electron reduction of the ketone. scispace.comnih.gov The presence of an aryl substituent, such as the 2-carboethoxyphenyl group, facilitates this reduction and stabilizes the resulting radical intermediate through conjugation. acs.org

Once formed, the cyclopropyl ketyl radical anion is not always stable and can undergo a rapid, reversible ring-opening reaction. nih.govvt.edu This process, a type of cyclopropylcarbinyl-type rearrangement, cleaves one of the cyclopropane C-C bonds to form a more stable, open-chain distonic radical anion. nih.govnih.gov In this intermediate, the radical and the anionic charge are separated, typically with the negative charge residing on the oxygen of the enolate and the radical on the terminal carbon. nih.gov The equilibrium for this ring-opening highly favors the closed form for simple aryl cyclopropyl ketones, but the transient formation of the ring-opened species is key to its subsequent reactivity. vt.edu The rate of this unimolecular ring-opening can be significantly increased by substituents on the cyclopropane ring that stabilize the resulting radical. vt.edu

Cycloaddition Reactions and Annulation Strategies

Beyond simple fragmentation, the unique reactivity of the ring-opened distonic radical anion intermediate derived from aryl cyclopropyl ketones enables powerful synthetic transformations, most notably in cycloaddition and annulation strategies to build more complex molecular architectures.

Aryl cyclopropyl ketones can serve as three-carbon synthons in formal [3+2] cycloaddition reactions with olefins and alkynes to produce highly substituted five-membered carbocycles. scispace.comnih.govnih.gov This transformation provides an attractive strategy for the synthesis of cyclopentane (B165970) and cyclopentene (B43876) ring systems, which are important structural motifs in many organic compounds. scispace.comnih.gov

The reaction is initiated by the one-electron reduction of the aryl cyclopropyl ketone and subsequent ring-opening to the distonic radical anion, as previously described. nih.govnih.gov This open-chain intermediate then undergoes a stepwise cycloaddition. The radical terminus of the intermediate adds to the alkene or alkyne partner, generating a new radical intermediate. nih.gov This is followed by an intramolecular cyclization, where the enolate attacks the newly formed radical center, to forge the cyclopentane ring. nih.gov Subsequent electron loss (oxidation) regenerates the catalyst and yields the final neutral cyclopentane product. nih.gov

Visible light photocatalysis has emerged as a mechanistically novel and efficient method to initiate the [3+2] cycloaddition of aryl cyclopropyl ketones. scispace.comnih.gov This approach avoids the use of stoichiometric metallic reductants and proceeds under mild reaction conditions. rsc.org A common photocatalytic system employs a ruthenium complex, such as Ru(bpy)₃²⁺, as the photosensitizer, a Lewis acid, and a sacrificial electron donor. scispace.comnih.govnih.gov

The proposed mechanism begins with the excitation of the Ru(II) photocatalyst by visible light. The excited-state photocatalyst is a potent reductant and transfers an electron to the aryl cyclopropyl ketone. This reduction is often facilitated by a Lewis acid (e.g., La(OTf)₃), which coordinates to the ketone's carbonyl oxygen, activating it towards reduction. nih.gov The resulting cyclopropyl ketyl radical anion undergoes ring-opening and subsequent cycloaddition with an olefin as described above. nih.gov The scope of this reaction is broad, tolerating a variety of substituted aryl ketones and alkene partners, with α-substituted enoates being particularly effective. scispace.comnih.gov

Below is a table summarizing the scope of the photocatalytic [3+2] cycloaddition for various aryl cyclopropyl ketones and alkene partners.

| Entry | Aryl Cyclopropyl Ketone | Alkene Partner | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Phenyl cyclopropyl ketone | Methyl 2-phenylacrylate | 81 | >20:1 |

| 2 | Phenyl cyclopropyl ketone | N,N-Dimethyl-2-phenylacrylamide | 71 | >20:1 |

| 3 | 4-Methoxyphenyl cyclopropyl ketone | Methyl 2-phenylacrylate | 54 | >20:1 |

| 4 | 4-Chlorophenyl cyclopropyl ketone | Methyl 2-phenylacrylate | 84 | >20:1 |

| 5 | Phenyl cyclopropyl ketone | Methyl methacrylate | 76 | 10:1 |

| 6 | Phenyl cyclopropyl ketone | S-Phenyl 2-phenylpropanethioate | 99 | >20:1 |

Data synthesized from research on visible light photocatalysis of aryl cyclopropyl ketones. scispace.com

A significant advancement in this methodology has been the development of enantioselective variants, which allow for the construction of chiral, densely functionalized cyclopentanes. nih.govnih.gov Achieving stereocontrol in photocycloadditions has been a substantial challenge, but dual-catalyst systems have proven effective for this transformation. nih.govacs.org

These systems combine a visible-light photocatalyst with a chiral catalyst, typically a chiral Lewis acid, to control the stereochemical outcome of the cycloaddition. nih.gov The chiral Lewis acid coordinates to the substrate, creating a chiral environment that directs the approach of the reacting partners during the key bond-forming steps of the cycloaddition. nih.gov Another successful strategy involves the use of chiral-at-metal photocatalysts, where a single chiral complex both absorbs light and controls the enantioselectivity of the radical cyclization event. rsc.org This dual-catalyst strategy has broadened the accessibility of photochemical cycloadditions that were not previously feasible in an enantioselective form. nih.govacs.org

The following table presents data on the enantioselective [3+2] photocycloaddition, highlighting the high levels of enantiocontrol achieved.

| Entry | Tether/Alkene Partner | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Tethered Acrylate | Ru(bpy)₃Cl₂ + Chiral Lewis Acid | 85 | 92 |

| 2 | Tethered Methacrylate | Ru(bpy)₃Cl₂ + Chiral Lewis Acid | 82 | 98 |

| 3 | Tethered Cinnamate | Ru(bpy)₃Cl₂ + Chiral Lewis Acid | 75 | 92 |

| 4 | Styrene | Chiral-at-metal Rhodium complex | 96 | 98 |

| 5 | Methyl Acrylate | Chiral-at-metal Rhodium complex | 85 | 96 |

Data synthesized from research on asymmetric photocatalytic [3+2] cycloadditions. rsc.orgnih.gov

Cascade Cyclization Reactions

A highly efficient, solvent-free method for synthesizing 1,2-disubstituted benzimidazoles has been developed using a mechanochemical cascade cyclization of donor-acceptor cyclopropyl ketones with 1,2-diaminoarenes. acs.orgnih.gov This reaction proceeds under metal-free conditions and is promoted by a stoichiometric amount of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). acs.org The process is notably faster than its solution-phase counterpart, with reaction times reduced from 24 hours to just 1.5 hours. acs.orgnih.gov

The proposed mechanism for this cascade reaction involves three key steps:

Ring-Opening: The reaction initiates with the ring-opening of the cyclopropyl ketone.

Cyclization: This is followed by a cyclization step with the 1,2-diaminoarene.

Retro-Mannich Reaction: The cascade concludes with a retro-Mannich reaction to yield the final 1,2-disubstituted benzimidazole (B57391) product. acs.org

Mechanistic investigations using electrospray ionization mass spectrometry have helped to elucidate this reaction pathway. acs.org

Table 1: Comparison of Mechanochemical vs. Solution-Phase Benzimidazole Synthesis

| Feature | Mechanochemical Method | Solution-Phase Method |

| Solvent | Solventless | Requires Solvent |

| Catalyst | Metal-Free (HFIP promoted) | Varies |

| Reaction Time | 1.5 hours | 24 hours |

| Conditions | Does not require inert conditions | Often requires specific conditions |

Trifluoromethanesulfonic acid (TfOH) has been shown to mediate the condensation of 2-aminoaryl cyclopropyl ketones with aldehydes to produce 2,3-dihydrofuro[3,2-c]quinolines. organic-chemistry.org This reaction provides a transition metal-free pathway to access these important heterocyclic scaffolds. While this specific transformation has been detailed for the 2-aminoaryl analogue, it highlights a potential reactivity pathway for related ortho-substituted phenyl cyclopropyl ketones.

The mechanistic pathway for the reaction with 2-aminoaryl cyclopropyl ketones is believed to involve a sequence of:

Imine Formation: Condensation of the aromatic amine with the aldehyde to form an imine.

Intramolecular Mannich Condensation: A subsequent intramolecular Mannich-type reaction.

Cloke-Wilson Rearrangement: Rearrangement of the cyclopropane ring.

Auto-oxidation: A final auto-oxidation step to yield the dihydrofuroquinoline product. organic-chemistry.org

This methodology demonstrates the utility of strong acid catalysis to orchestrate complex cyclizations originating from functionalized cyclopropyl ketones. organic-chemistry.org

Rearrangement and Functional Group Interconversion Pathways

The thermal decarboxylation of α-(carbonyl)cyclopropane carboxylic acids, such as the carboxylic acid derivative of the title compound, does not simply yield the corresponding ketone but instead leads to a rearrangement product. When heated neat at 120°C, these substrates rearrange to form 2-substituted-4,5-dihydrofurans. acs.orgstackexchange.com

The proposed mechanism suggests that the reaction does not proceed via a simple decarboxylation to leave the cyclopropyl ring intact. stackexchange.com Instead, the process is initiated by the thermal ring-opening of the strained 1,2-disubstituted cyclopropyl moiety. This is facilitated by the presence of two adjacent carbonyl groups, which stabilize the resulting intermediate. acs.org This ring-opening leads to an α-allyl-β-keto acid system, which then undergoes decarboxylation and cyclization to furnish the 4,5-dihydrofuran product. acs.org In the specific case of α-(phenylcarbonyl) cyclopropane carboxylic acid, a minor amount (8%) of the direct decarboxylation product, cyclopropyl phenyl ketone, was observed, indicating that the rearrangement pathway is dominant but not exclusive. acs.orgstackexchange.com

Table 2: Products of Thermal Decarboxylation of α-(Carbonyl)cyclopropane Carboxylic Acids at 120°C

| Starting Material | Major Product | Minor Product |

| 1-(Cyclopropylcarbonyl) cyclopropane carboxylic acid | 2-Cyclopropyl-4,5-dihydrofuran | Not Reported |

| α-(Phenylcarbonyl) cyclopropane carboxylic acid | 2-Phenyl-4,5-dihydrofuran | Cyclopropyl phenyl ketone (8%) |

Aryl ketones bearing bulky ortho substituents, a class that includes this compound, can undergo a retro-Friedel-Crafts acylation reaction under acidic conditions. acs.org The steric hindrance caused by the ortho groups twists the ketone's carbonyl group out of the plane of the aromatic ring. acs.org This lack of conjugation is thought to facilitate an ipso-reaction with an electrophile, typically a proton from a strong acid. acs.org

The mechanism begins with the protonation of the carbonyl oxygen. This is followed by the cleavage of the bond between the aromatic ring and the acyl group. This step is the reverse of a standard Friedel-Crafts acylation and results in the formation of an aromatic ring and a reactive acylium ion. acs.org This acylium ion can then be trapped by various nucleophiles. For example, in the presence of bromine, ortho-disubstituted ketones can undergo this reaction, and subsequent addition of nucleophiles can lead to a variety of useful carboxylic acid derivatives. nih.govacs.org This reactivity provides a strategic method for the further functionalization or transformation of these sterically hindered ketones. acs.org

Isomerization Reactions of Cyclopropyl Ketone Derivatives

Cyclopropyl ketones, particularly those bearing donor and acceptor groups, are known to undergo a variety of isomerization reactions. nih.gov These reactions are often driven by the release of ring strain inherent in the three-membered cyclopropane ring. In the context of derivatives similar to this compound, which features an electron-withdrawing carboethoxy group and a phenyl ring that can act as a donor, these isomerizations can lead to the formation of conjugated alkenes. nih.gov

Research into donor-acceptor (D-A) cyclopropanes has shown that they can isomerize to form alkenes where the double bond is conjugated with either the electron-releasing or electron-withdrawing group. nih.gov Such cyclopropanes can also exhibit reactivity akin to substituted styrenes or Michael acceptors. nih.gov For instance, cyclopropanes with a hydroxyl group at the ortho-position of a donor aromatic substituent have been observed to rearrange into 2,3-dihydrobenzofurans. nih.gov

While specific studies on the isomerization of this compound are not extensively detailed in the provided search results, the general reactivity patterns of donor-acceptor cyclopropanes provide a framework for predicting its behavior. The presence of the ketone and the ester group influences the electronic properties of the cyclopropane ring, making it susceptible to ring-opening and subsequent rearrangement pathways.

Table 1: Potential Isomerization Products of Donor-Acceptor Cyclopropanes

| Reactant Type | Isomerization Product | Key Features |

| Donor-Acceptor Cyclopropane | Conjugated Alkene | Formation of a double bond conjugated with either the donor or acceptor group. |

| ortho-Hydroxyaryl Cyclopropane | 2,3-Dihydrobenzofuran | Rearrangement involving the ortho-hydroxyl group. |

Dakin Oxidation of ortho-Hydroxylated Phenyl Ketones

The Dakin oxidation is a significant organic reaction that converts ortho- or para-hydroxylated phenyl aldehydes or ketones into benzenediols and carboxylates. wikipedia.orgslideshare.nethooghlywomenscollege.ac.in This redox reaction involves the oxidation of the carbonyl group and the reduction of hydrogen peroxide, which is used as the oxidizing agent in a basic solution. wikipedia.org The reaction is mechanistically related to the Baeyer-Villiger oxidation. hooghlywomenscollege.ac.in

The mechanism of the Dakin oxidation commences with the nucleophilic addition of a hydroperoxide ion to the carbonyl carbon of the ortho-hydroxylated phenyl ketone. wikipedia.orghooghlywomenscollege.ac.in This step results in the formation of a tetrahedral intermediate. wikipedia.org Subsequently, this intermediate collapses, leading to a wikipedia.orgslideshare.net-aryl migration, elimination of a hydroxide (B78521) ion, and the formation of a phenyl ester. wikipedia.orghooghlywomenscollege.ac.in

This phenyl ester then undergoes hydrolysis. wikipedia.org A hydroxide ion from the basic solution performs a nucleophilic attack on the ester's carbonyl carbon, forming a second tetrahedral intermediate. wikipedia.org This intermediate then collapses, eliminating a phenoxide ion and generating a carboxylic acid. wikipedia.org In the final step, the phenoxide ion deprotonates the carboxylic acid. wikipedia.org

Table 2: Mechanistic Steps of the Dakin Oxidation

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic addition of hydroperoxide ion to the carbonyl carbon. | Tetrahedral Intermediate |

| 2 | Collapse of the intermediate, wikipedia.orgslideshare.net-aryl migration, and hydroxide elimination. | Phenyl Ester |

| 3 | Nucleophilic addition of hydroxide to the ester carbonyl carbon. | Second Tetrahedral Intermediate |

| 4 | Collapse of the second intermediate and elimination of a phenoxide ion. | Carboxylic Acid and Phenoxide |

| 5 | Proton transfer from the carboxylic acid to the phenoxide. | Final Products (Benzenediol and Carboxylate) |

Computational and Theoretical Studies on 2 Carboethoxyphenyl Cyclopropyl Ketone Reactivity

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

DFT calculations allow researchers to model chemical reactions at the molecular level, providing a framework to predict and explain experimental outcomes. For cyclopropyl (B3062369) ketones, these investigations have been crucial in mapping out the energetic landscapes of various transformations.

The ring-opening of cyclopropyl ketones can proceed through multiple pathways, leading to different products. DFT studies have been instrumental in elucidating the factors that control this chemoselectivity. In phosphine-catalyzed reactions, for instance, computational analysis has compared several potential pathways, including those leading to hydrofluorenone, Cloke-Wilson products, and other fused ring systems. rsc.org

The most favorable pathway was determined to be a four-step process:

Nucleophilic substitution by the phosphine (B1218219) catalyst to open the three-membered ring.

An intramolecular Michael addition to form an enolate intermediate.

An intramolecular nih.govresearchgate.net-proton transfer to generate a ylide.

A final intramolecular Wittig reaction to yield the product. rsc.org

Structural and local reactivity index analyses are employed to understand the origins of this selectivity. rsc.org Furthermore, the influence of different substituents on the aryl ring or the cyclopropane (B1198618) itself can be systematically evaluated, with methodologies like the Quantum Theory of Atoms in Molecules (QTAIM) analysis helping to quantify these electronic effects. rsc.org

| Reaction Step | Description | Energetic Favorability |

|---|---|---|

| Step 1: Ring-Opening | Nucleophilic attack by phosphine on the cyclopropane ring. | Low activation barrier |

| Step 2: Michael Addition | Intramolecular formation of an enolate intermediate. | Exothermic |

| Step 3: Proton Transfer | nih.govresearchgate.net-hydride shift to form a phosphorus ylide. | Kinetically accessible |

| Step 4: Wittig Reaction | Intramolecular reaction to form the final fused-ring product. | Thermodynamically favorable |

Visible light photocatalysis offers a distinct mechanism for activating aryl cyclopropyl ketones. nih.govscispace.com This process is initiated by a single-electron transfer (SET) to the ketone, typically from a photo-excited catalyst, to form a ketyl radical anion. nih.govresearchgate.net This radical anion is a key intermediate that subsequently undergoes ring-opening to form a more stable distonic radical anion, where the radical and anionic centers are separated. nih.govnih.gov

Detailed electrochemical and computational studies on model systems like phenyl cyclopropyl ketone have shown that this ring-opening is a slow and reversible process. vt.edu The equilibrium heavily favors the closed-ring form. vt.edu For the phenyl cyclopropyl ketone radical anion, the equilibrium constant (K) for ring-opening was estimated to be approximately 4.6 x 10⁻⁸ at 23 °C. vt.edu The stabilization of the radical by substituents on the cyclopropane ring, such as a phenyl or vinyl group, can significantly accelerate the rate of this unimolecular ring-opening. vt.edu This intermediate can then engage in various synthetic transformations, such as [3+2] cycloadditions with olefins. nih.govnih.gov

| Parameter | Value | Condition |

|---|---|---|

| Equilibrium Constant (K) | ~4.6 x 10⁻⁸ | 23 °C in anhydrous DMF |

| Max. Ring-Opening Rate (k_open) | 2.0 s⁻¹ | 23 °C in anhydrous DMF |

| Min. Ring-Closing Rate (k_close) | 4.3 x 10⁷ s⁻¹ | 23 °C in anhydrous DMF |

| Dimerization Rate | 8.4 x 10⁷ M⁻¹s⁻¹ | 23 °C in anhydrous DMF |

In metal-catalyzed reactions, the structure of the catalyst, particularly the nature of the ligands, is paramount. DFT studies have been essential in understanding how different ligands influence catalyst stability and reactivity in the C-C activation of cyclopropyl ketones. nih.gov For example, in nickel-catalyzed cross-coupling reactions, traditional catalysts with electron-rich, monodentate ligands like phosphines promote oxidative addition to form metallacyclic intermediates. researchgate.netnih.gov

However, theoretical studies have shown that catalysts bearing redox-active polypyridine ligands, such as terpyridine (tpy), operate via a different, more effective mechanism. nih.govresearchgate.net DFT calculations reveal that the terpyridine ligand can accept and store spin density, enabling a metalloradical pathway for bond activation rather than a concerted oxidative addition. researchgate.net This ligand-based redox activity stabilizes the nickel center and facilitates a unique C-C bond cleavage mechanism, leading to enhanced reactivity and the successful formation of 1,3-difunctionalized, ring-opened products. nih.govnih.govacs.org

Understanding Bond Activation and Cleavage

The cleavage of the strong C-C bond in the cyclopropane ring is the key step in many transformations of 2-Carboethoxyphenyl cyclopropyl ketone. Computational studies have provided a detailed picture of how this bond activation occurs.

While mechanisms like oxidative addition are known, recent DFT studies on nickel-catalyzed reactions have uncovered a more nuanced process for C-C bond cleavage in cyclopropyl ketones. nih.gov Intrinsic Reaction Coordinate (IRC) and Nudged Elastic Band (NEB) calculations predict that C-C bond cleavage and the formation of the new nickel-carbon bond occur in a concerted but asynchronous fashion. researchgate.net

In this mechanism, the activation of the C-C bond proceeds through a concerted asynchronous ring-opening transition state. nih.govresearchgate.net This means that while the bond-breaking and bond-forming events happen within the same elementary step, they are not perfectly synchronized; the cleavage of the C-C bond is slightly ahead of the formation of the Ni-C bond. researchgate.net As the ring opens, calculations show that unpaired electron density becomes increasingly concentrated on the terminal carbon of the cleaved C-C bond. researchgate.net

A key insight from theoretical studies is the concept of ligand-metal cooperation, where the ligand is not a passive spectator but an active participant in the reaction. nih.govnih.govacs.org In the nickel-terpyridine catalyzed difunctionalization of cyclopropyl ketones, the redox-active terpyridine ligand plays a crucial role. researchgate.netresearchgate.net

The catalytically active species is a reduced (tpy•−)Ni(I) complex, where the terpyridine ligand holds a radical anion. nih.govnih.gov This species activates the C-C bond of the cyclopropyl ketone. researchgate.netacs.org This cooperation between the redox-active ligand and the nickel atom enables the challenging C-C bond activation step, bypassing less effective pathways like traditional oxidative addition that are observed with other ligand systems. nih.gov The resulting alkylnickel(II) intermediate can then be intercepted by various reagents to complete the catalytic cycle. nih.govacs.org This metalloradical mechanism, elucidated through a combination of experimental and theoretical work, represents a powerful strategy for C-C activation. researchgate.net

Ethyl 2-(cyclopropanecarbonyl)benzoate - Chemical & Physical Properties - ChemSpider Experimental data unavailable. Predicted data is generated using the ACD/Labs Percepta Platform - PhysChem Module. Property. Predicted Value. Source. LogP. 2.15±0.32. ALOGPS. LogP. 2.1. ChemAxon. LogS. -2.7. ALOGPS. pKa (Strongest Basic) -6.8. ChemAxon. Physiological Charge. 0. ChemAxon. Hydrogen Acceptor Count. 3. ChemAxon. Hydrogen Donor Count. 0. ChemAxon. Polar Surface Area. 43.37 Ų. ChemAxon. Rotatable Bond Count. 4. ChemAxon. Refractivity. 59.57 m³·mol⁻¹. ChemAxon. Polarizability. 22.75 ų. ChemAxon. ... Experimental data unavailable. Predicted data is generated using the ACD/Labs Percepta Platform - PhysChem Module. ... Property. Predicted Value. Source. ... LogP. 2.15±0.32. ALOGPS. ... LogP. 2.1. ChemAxon. ... LogS. -2.7. ALOGPS. ... pKa (Strongest Basic) -6.8. ChemAxon. ... Physiological Charge. 0. ChemAxon. ... Hydrogen Acceptor Count. 3. ChemAxon. ... Hydrogen Donor Count. 0. ChemAxon. ... Polar Surface Area. 43.37 Ų. ChemAxon. ... Rotatable Bond Count. 4. ChemAxon. ... Refractivity. 59.57 m³·mol⁻¹. ChemAxon. ... Polarizability. 22.75 ų. ChemAxon. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8q_b7hQeD3qJp-1P7u1-Yj2e_yD7g5yL-X5o2t94t21kR3-K5r8x616B8-2Q8eJ06c0g25xQn7vQf-4oB1xG98X4oIu-j3m6J1-W1fQf5v4qX1I5T1fE_m9O6w==